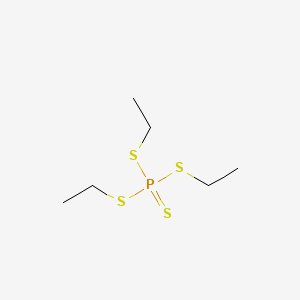![molecular formula C7H8N2O B14743697 4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine CAS No. 255-85-6](/img/structure/B14743697.png)
4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and an oxadiazine ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine typically involves cycloaddition reactions. One common method is the [2 + 4] cycloaddition of allenoates with N-acyldiazenes, catalyzed by 4-(dimethylamino)pyridine (DMAP). This method, however, is limited by the instability of N-acyldiazenes. An alternative approach involves the aerobic oxidation of acylhydrazides to form N-acyldiazenes, followed by DMAP-catalyzed cycloaddition with allenoates .
Industrial Production Methods
the one-pot synthetic protocol mentioned above can be scaled up for gram-scale production, demonstrating its practicality for larger-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under aerobic conditions.
Substitution: It can participate in substitution reactions, particularly at positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Sodium nitrite (NaNO2) and nitric acid (HNO3) are commonly used for the aerobic oxidation of acylhydrazides.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the aerobic oxidation of acylhydrazides leads to the formation of N-acyldiazenes, which can then undergo cycloaddition to form this compound .
Applications De Recherche Scientifique
4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine has several applications in scientific research:
Mécanisme D'action
The mechanism by which 4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine exerts its effects is not fully understood. its structure suggests that it may interact with various molecular targets and pathways, potentially involving the inhibition of specific enzymes or receptors. Further research is needed to elucidate the exact mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,1-b][1,3,4]oxadiazine: Another heterocyclic compound with a similar fused ring system.
4H-Pyrido[1,2-a]pyrimidine: A compound with a pyridine and pyrimidine fused ring system.
Uniqueness
4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine is unique due to its specific ring fusion and the presence of both nitrogen and oxygen atoms in the oxadiazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
255-85-6 |
|---|---|
Formule moléculaire |
C7H8N2O |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
4,6-dihydropyrido[1,2-c][1,3,5]oxadiazine |
InChI |
InChI=1S/C7H8N2O/c1-2-4-9-6-10-5-8-7(9)3-1/h1-3,5H,4,6H2 |
Clé InChI |
JXIBWZNIZFYBMQ-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=C2N1COC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


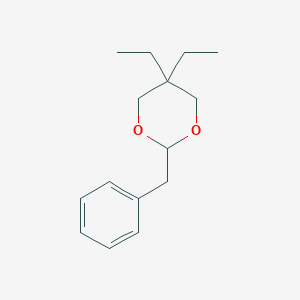
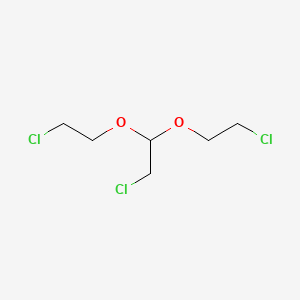

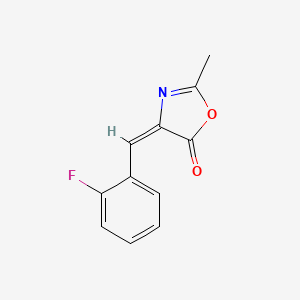
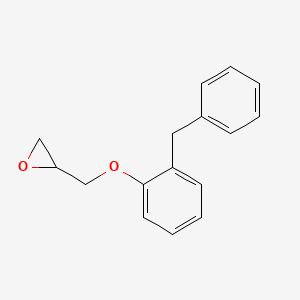




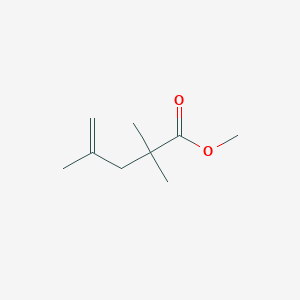
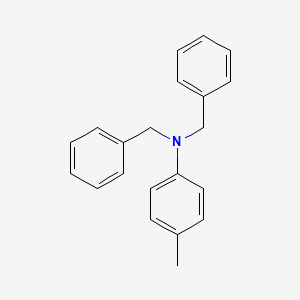
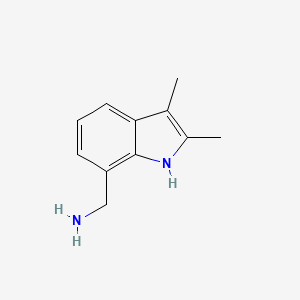
![Dibenzo[c,m]pentaphene](/img/structure/B14743688.png)
